molecular formula C3H4N2O4S B14334767 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid CAS No. 96611-09-5

5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid

Cat. No.: B14334767
CAS No.: 96611-09-5
M. Wt: 164.14 g/mol
InChI Key: LDIAJHRYAYPFFE-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of a β-diketone with hydrazine sulfate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid apart from similar compounds is its sulfonic acid group, which imparts unique chemical reactivity and biological activity. This functional group enhances its solubility in water and allows for the formation of various derivatives through substitution reactions .

Properties

CAS No.

96611-09-5

Molecular Formula

C3H4N2O4S

Molecular Weight

164.14 g/mol

IUPAC Name

5-oxo-1,4-dihydropyrazole-3-sulfonic acid

InChI

InChI=1S/C3H4N2O4S/c6-2-1-3(5-4-2)10(7,8)9/h1H2,(H,4,6)(H,7,8,9)

InChI Key

LDIAJHRYAYPFFE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C1S(=O)(=O)O

Origin of Product

United States

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